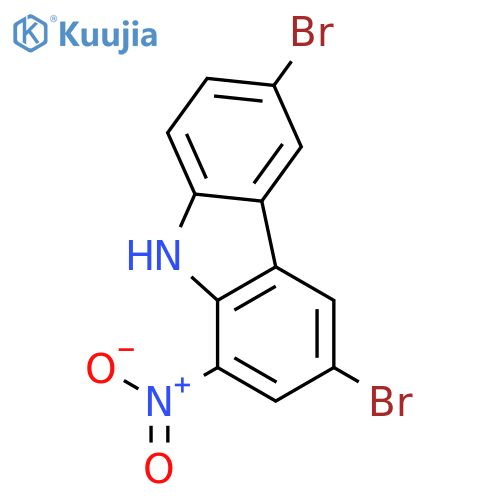Cas no 5416-22-8 (3,6-dibromo-1-nitro-9h-carbazole)

5416-22-8 structure
商品名:3,6-dibromo-1-nitro-9h-carbazole
CAS番号:5416-22-8
MF:C12H6Br2N2O2
メガワット:369.996241092682
MDL:MFCD00806880
CID:1587846
PubChem ID:221765
3,6-dibromo-1-nitro-9h-carbazole 化学的及び物理的性質
名前と識別子
-
- 3,6-dibromo-1-nitro-9h-carbazole
- NSC6777
- AC1Q219U
- 3,6-Dibrom-1-nitro-carbazol
- AC1L5ARM
- 3,6-dibromo-1-nitro-carbazole
- ST057494
- SureCN9630294
- Oprea1_176200
- 3,6-Dibromo-1-nitrocarbazole
- Oprea1_273277
- NSC6777; AC1Q219U; 3,6-Dibrom-1-nitro-carbazol; AC1L5ARM; 3,6-dibromo-1-nitro-carbazole; ST057494; SureCN9630294; Oprea1_176200; 3,6-Dibromo-1-nitrocarbazole; Oprea1_273277; 3,6-dibromo-1-nitrocarbazole;
- DTXSID50278252
- NSC-6777
- CS-0319865
- MFCD00806880
- SCHEMBL9630294
- STK162160
- A917973
- 5416-22-8
- 3,6-dibromo-1-nitrocarba-zole
- AKOS000666696
- 3,6-Dibromo-1-nitro-9H-carbazole #
- LS-08212
- ALBB-024793
- 9H-Carbazole, 3,6-dibromo-1-nitro-
-
- MDL: MFCD00806880
- インチ: InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H
- InChIKey: XRMUUSATUCOGCF-UHFFFAOYSA-N
- ほほえんだ: O=[N+](C1=CC(Br)=CC2=C1NC3=C2C=C(Br)C=C3)[O-]
計算された属性
- せいみつぶんしりょう: 367.87958
- どういたいしつりょう: 367.879603
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 0
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 61.6
じっけんとくせい
- 密度みつど: 2.053
- ふってん: 529.4°Cat760mmHg
- フラッシュポイント: 274°C
- 屈折率: 1.817
- PSA: 58.93
- LogP: 5.27750
3,6-dibromo-1-nitro-9h-carbazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415057-10 g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 10 g |
€773.40 | 2023-07-19 | ||
| Chemenu | CM521881-5g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 97% | 5g |
$*** | 2023-05-30 | |
| TRC | D131045-500mg |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 500mg |
$ 195.00 | 2022-06-05 | ||
| abcr | AB415057-1g |
3,6-Dibromo-1-nitro-9H-carbazole; . |
5416-22-8 | 1g |
€197.00 | 2025-02-20 | ||
| A2B Chem LLC | AJ08621-500mg |
3,6-Dibromo-1-nitro-9h-carbazole |
5416-22-8 | >95% | 500mg |
$384.00 | 2024-04-19 | |
| Crysdot LLC | CD11107759-5g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 97% | 5g |
$306 | 2024-07-18 | |
| TRC | D131045-1000mg |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 1g |
$ 315.00 | 2022-06-05 | ||
| Ambeed | A310194-1g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 97% | 1g |
$133.00 | 2021-07-07 | |
| Chemenu | CM521881-1g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A310194-5g |
3,6-Dibromo-1-nitro-9H-carbazole |
5416-22-8 | 97% | 5g |
$309.00 | 2021-07-07 |
3,6-dibromo-1-nitro-9h-carbazole 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
5416-22-8 (3,6-dibromo-1-nitro-9h-carbazole) 関連製品
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5416-22-8)3,6-dibromo-1-nitro-9h-carbazole

清らかである:99%
はかる:5g
価格 ($):278.0